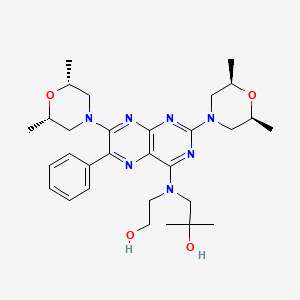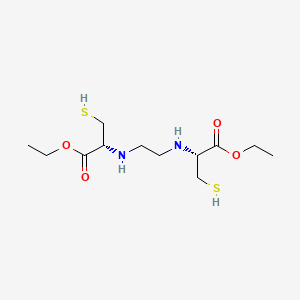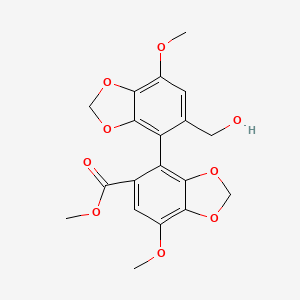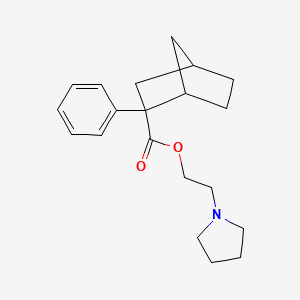
AMI-1
概要
説明
科学的研究の応用
AMI-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of protein arginine N-methyltransferases and their role in various biochemical processes.
Biology: Employed in research to understand the biological functions of PRMTs and their involvement in cellular processes.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PRMTs.
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult .
作用機序
AMI-1 exerts its effects by inhibiting the activity of protein arginine N-methyltransferases. It achieves this by blocking the binding of peptide substrates to the active site of PRMTs, thereby preventing the methylation of arginine residues on target proteins. This inhibition leads to a reduction in the methylation of histones and other proteins, which can affect various cellular processes, including gene expression and signal transduction .
生化学分析
Biochemical Properties
AMI-1 interacts with various enzymes and proteins, particularly PRMTs . It acts as a potent, selective, and reversible protein arginine methyltransferase inhibitor . It inhibits arginine methylation in vitro without competing for the AdoMet binding site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit cell viability and colony formation . It suppresses cell migration, enhances apoptosis, and induces cell cycle arrest . This compound also modulates nuclear receptor-regulated transcription in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with PRMTs. It exerts its effects at the molecular level by blocking peptide-substrate binding . This inhibition of PRMTs is achieved without competing for the AdoMet binding site .
Temporal Effects in Laboratory Settings
It is known that this compound has a potent and reversible inhibitory effect on PRMTs .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein arginine methylation . It interacts with PRMTs, which play a crucial role in the methylation of arginine residues in proteins .
Subcellular Localization
The subcellular localization of this compound is primarily cytoplasmic . This localization allows it to interact with PRMTs and exert its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
AMI-1 can be synthesized through a series of chemical reactions involving the use of specific reagents and conditions. The synthesis typically involves the reaction of a suitable precursor with methylating agents under controlled conditions to achieve the desired product. The exact synthetic route and reaction conditions may vary depending on the specific requirements and desired purity of the final product .
Industrial Production Methods
The industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Industrial production methods may also involve the use of advanced technologies and equipment to enhance efficiency and yield .
化学反応の分析
Types of Reactions
AMI-1 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions involving this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in the formation of substituted compounds .
類似化合物との比較
Similar Compounds
AMI-5: Another inhibitor of PRMTs with similar properties but different specificity and potency.
AMI-6: A compound with a similar mechanism of action but distinct chemical structure and target specificity.
Uniqueness of AMI-1
This compound is unique due to its high selectivity and potency as an inhibitor of PRMTs. It has been shown to effectively inhibit PRMT1 and PRMT5, making it a valuable tool in research and potential therapeutic applications. Its ability to permeate cells and reversibly inhibit PRMT activity further enhances its utility in various scientific studies .
特性
IUPAC Name |
disodium;4-hydroxy-7-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O9S2.2Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUNHKKCIGVIDI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889678 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20324-87-2 | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis(4-hydroxy-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020324872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenesulfonic acid, 7,7'-(carbonyldiimino)bis[4-hydroxy-, sodium salt (1:2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80889678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 7,7'-(carbonyldiimino)bis(4-hydroxynaphthalene-2-sulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




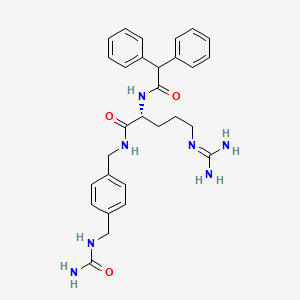
![(2R)-5-(diaminomethylideneamino)-2-[[2,2-di(phenyl)acetyl]amino]-N-[(4-hydroxyphenyl)methyl]pentanamide](/img/structure/B1666971.png)
![2-[[4-[[2-Butyl-6-[methylcarbamoyl(pentyl)amino]benzimidazol-1-yl]methyl]phenyl]carbamoyl]-3,6-dichlorobenzoic acid](/img/structure/B1666973.png)
![2-[4-[[2-Butyl-6-(cyclohexylcarbamoylamino)benzimidazol-1-yl]methyl]phenyl]benzoic acid](/img/structure/B1666974.png)
